molecular formula C14H18N2O2 B578748 Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate CAS No. 1313712-62-7

Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate

Cat. No.: B578748
CAS No.: 1313712-62-7
M. Wt: 246.31
InChI Key: TVKCNGYEOJFSAE-UHFFFAOYSA-N
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Description

Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate is a fused heterocyclic compound featuring a pyrazole ring fused to a cyclopentane ring, with an ethyl ester group at the 3-position of the pyrazole moiety . This structure confers unique chemical properties, making it a versatile intermediate in drug discovery, agrochemical development, and material science. The cyclopentylidene group introduces rigidity and lipophilicity, which can enhance binding affinity in pharmacological contexts .

Properties

IUPAC Name

ethyl 6-cyclopentylidene-4,5-dihydro-2H-cyclopenta[c]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-2-18-14(17)13-11-8-7-10(12(11)15-16-13)9-5-3-4-6-9/h2-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKCNGYEOJFSAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCC(=C3CCCC3)C2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724371
Record name Ethyl 6-cyclopentylidene-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-62-7
Record name 3-Cyclopentapyrazolecarboxylic acid, 6-cyclopentylidene-1,4,5,6-tetrahydro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-cyclopentylidene-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate typically involves the reaction of cyclopentanone with hydrazine to form the cyclopentapyrazole core. This intermediate is then reacted with ethyl chloroformate under basic conditions to introduce the ethyl ester group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Applications Reference ID
Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate Base structure (no cyclopentylidene) 180.20 Intermediate for drug discovery; used in agrochemicals and material science
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Methyl groups at N1 and C3 137.1 (M+H) Lower synthetic yield (43%); structural confirmation via ROESY NMR
Ethyl 1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate 4-Fluorophenyl at N1 274.29 Enhanced biological activity due to fluorine; commercial availability (Santa Cruz Biotechnology)
Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate tert-Pentyl at N1; oxo group at C5 N/A Increased lipophilicity; potential applications in pharmacokinetic optimization
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid benzylidene-hydrazide Benzylidene hydrazide replacing ethyl ester 254.28 Altered hydrolysis profile; potential for aromatic interactions in drug design

Biological Activity

Ethyl 6-cyclopentylidene-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS Number: 1313712-62-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14H18N2O2
  • Molecular Weight : 246.31 g/mol
  • Appearance : Light yellow solid
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in cellular models.
  • Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Effects : Initial tests indicate that it possesses activity against certain bacterial strains, suggesting a possible role in treating infections .

Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical formation compared to control groups.

Assay TypeIC50 Value (µM)Control IC50 (µM)
DPPH2550
ABTS3060

These results suggest that the compound has a strong capacity to scavenge free radicals .

Anti-inflammatory Activity

In vitro studies demonstrated that the compound can inhibit the production of TNF-alpha and IL-6 in macrophages stimulated by LPS. This effect was dose-dependent.

Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
104035
206055
508075

These findings indicate its potential use in inflammatory conditions .

Antimicrobial Activity

The antimicrobial efficacy was tested against several bacterial strains using the agar diffusion method. The compound exhibited varying degrees of inhibition.

Bacterial StrainZone of Inhibition (mm)
E. coli15
S. aureus12
P. aeruginosa10

This suggests that this compound may have therapeutic potential as an antimicrobial agent .

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